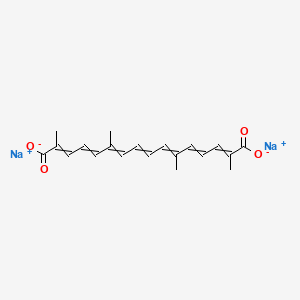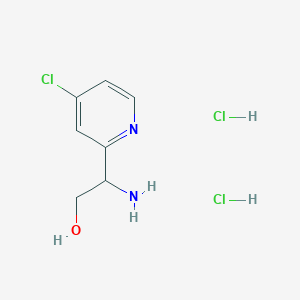
Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H7BrF3NO3 and a molecular weight of 314.06 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methoxy group, and a trifluoromethyl group attached to a picolinate core. It is primarily used in research and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to changes in the activity of the target molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-bromo-5-(trifluoromethyl)benzoate
- 3-Bromo-5-fluorobenzotrifluoride
- 2-Bromo-5-methoxybenzotrifluoride
Uniqueness
Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate is unique due to the presence of both a methoxy and a trifluoromethyl group on the picolinate core. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H7BrF3NO3 |
|---|---|
Peso molecular |
314.06 g/mol |
Nombre IUPAC |
methyl 3-bromo-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7BrF3NO3/c1-16-7-4(9(11,12)13)3-5(10)6(14-7)8(15)17-2/h3H,1-2H3 |
Clave InChI |
QIHXJYVRPKBKHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1C(F)(F)F)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methylamino)-3-[(triphenylmethyl)sulfanyl]propanoic acid](/img/structure/B15157028.png)



![3-Chloro-2-(5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)pyridine](/img/structure/B15157047.png)

![copper;4-[(2-methylpropan-2-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B15157054.png)




![[1-(1,3-Thiazol-2-YL)ethylidene]amino 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B15157097.png)

